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Compound of Interest

Compound Name: 4-Bromo-2,2'-bipyridine

Cat. No.: B089133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Bromo-2,2'-bipyridine (CAS No: 14162-95-9). The document collates available

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data into a

structured format, offering detailed experimental protocols for data acquisition. This guide is

intended to serve as a valuable resource for researchers utilizing this compound in synthetic

chemistry, materials science, and drug development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of 4-Bromo-2,2'-bipyridine.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.69 d 5.0 1H

8.63 d 1.8 1H

8.49 d 5.1 1H

8.39 d 8.0 1H

7.83 dt J₁ = 8.0, J₂ = 1.6 1H

7.48 dd J₁ = 5.1, J₂ = 1.8 1H

7.34 ddd
J₁ = 7.5, J₂ = 4.8, J₃ =

1.6
1H

Note: Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not available in searched sources.

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Assignment

1565 C=C/C=N stretching

1545 C=C/C=N stretching

1452 Aromatic ring vibration

1386 Aromatic ring vibration

1280 C-H in-plane bending

1066 C-Br stretching

994 Ring breathing mode

833 C-H out-of-plane bending

787 C-H out-of-plane bending

687 C-H out-of-plane bending

Note: Data sourced from ChemicalBook.[1]

Table 4: Mass Spectrometry Data
m/z Ion Type Method

256.9, 258.9 [M+Na]⁺ ESI-MS

Note: Data sourced from ChemicalBook. The two peaks represent the isotopic distribution of

Bromine (⁷⁹Br and ⁸¹Br).[1]

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are based on standard laboratory practices and information gathered from

various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 4-
Bromo-2,2'-bipyridine.

Methodology:

Sample Preparation: Approximately 5-10 mg of 4-Bromo-2,2'-bipyridine is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Typically 12-16 ppm.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: Typically 0-220 ppm.

Number of Scans: 1024 or more scans are typically required due to the low natural

abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in 4-Bromo-2,2'-bipyridine by measuring

the absorption of infrared radiation.

Methodology (KBr Pellet Method):

Sample Preparation: 1-2 mg of finely ground 4-Bromo-2,2'-bipyridine is intimately mixed

with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar

and pestle.

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure

(several tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation: The KBr pellet is placed in the sample holder of a Fourier Transform

Infrared (FTIR) spectrometer.

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

A background spectrum of a pure KBr pellet is recorded and automatically subtracted from

the sample spectrum.

Data Analysis: The positions of the absorption bands (in cm⁻¹) are identified and correlated

with known functional group vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-Bromo-2,2'-
bipyridine.

Methodology (Electrospray Ionization - ESI):

Sample Preparation: A dilute solution of 4-Bromo-2,2'-bipyridine is prepared by dissolving a

small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a

concentration of approximately 1-10 µg/mL.

Instrumentation: The sample solution is introduced into an ESI mass spectrometer, often

coupled with a liquid chromatography (LC) system.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b089133?utm_src=pdf-body
https://www.benchchem.com/product/b089133?utm_src=pdf-body
https://www.benchchem.com/product/b089133?utm_src=pdf-body
https://www.benchchem.com/product/b089133?utm_src=pdf-body
https://www.benchchem.com/product/b089133?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Mode: Positive ion mode is typically used to observe protonated molecules

([M+H]⁺) or other adducts (e.g., [M+Na]⁺).

Mass Range: The instrument is set to scan a mass-to-charge (m/z) range that includes the

expected molecular weight of the compound (235.08 g/mol ).

Fragmentation (MS/MS): To obtain structural information, the molecular ion can be

selected and subjected to collision-induced dissociation (CID) to generate a fragmentation

spectrum.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and interpret the fragmentation pattern to confirm the structure of the compound.

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-Bromo-2,2'-bipyridine.
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Caption: Workflow for the spectroscopic characterization of 4-Bromo-2,2'-bipyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b089133#spectroscopic-data-for-4-bromo-2-2-
bipyridine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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